N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine
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Overview
Description
N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine is a mercapturic acid derivative formed as a metabolite of certain chlorinated compounds. It is often studied in the context of biomonitoring and toxicology to understand the exposure and effects of hazardous substances like 2-chloroprene and epichlorohydrin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine typically involves the reaction of L-cysteine with 4-chloro-3-oxobutyl derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with a pH buffer to maintain the desired pH level. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and hydroxyl derivatives. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and purity .
Scientific Research Applications
N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine is widely used in scientific research for various applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of chlorinated compounds in biological samples.
Biology: It is studied to understand the metabolic pathways and detoxification mechanisms of hazardous substances in living organisms.
Medicine: It is used in toxicology studies to assess the exposure and effects of environmental pollutants on human health.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine involves its formation as a metabolite through the conjugation of L-cysteine with chlorinated compounds. This process is mediated by enzymes like glutathione S-transferase, which catalyze the addition of glutathione to the chlorinated compound, followed by further enzymatic reactions to form the mercapturic acid derivative. The compound is then excreted in the urine, where it can be detected and quantified .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Acetyl-S-(4-chloro-3-oxobutyl)-L-cysteine include:
- N-Acetyl-S-(3-chloro-2-hydroxypropyl)-L-cysteine
- N-Acetyl-S-(3-chloro-2-hydroxy-3-butenyl)-L-cysteine
- N-Acetyl-S-(4-hydroxy-3-oxobutyl)-L-cysteine
- N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine
Uniqueness
What sets this compound apart from these similar compounds is its specific formation from 2-chloroprene and its unique structural features, such as the presence of a 4-chloro-3-oxobutyl group. This makes it a valuable biomarker for monitoring exposure to specific chlorinated compounds .
Properties
Molecular Formula |
C9H14ClNO4S |
---|---|
Molecular Weight |
267.73 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-chloro-3-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H14ClNO4S/c1-6(12)11-8(9(14)15)5-16-3-2-7(13)4-10/h8H,2-5H2,1H3,(H,11,12)(H,14,15)/t8-/m0/s1 |
InChI Key |
KPCBFYZVMCQUAZ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC(=O)CCl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)CCl)C(=O)O |
Origin of Product |
United States |
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